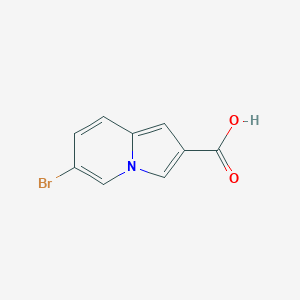

6-Bromoindolizine-2-carboxylic acid

Beschreibung

Historical Context and Evolution of Indolizine (B1195054) Chemistry Research

The story of indolizine began in the late 19th and early 20th centuries. In 1890, Angeli first reported a derivative, and in 1912, Scholtz accomplished the first synthesis of the parent indolizine. nih.gov Early methods, such as the Scholtz and Chichibabin reactions, laid the groundwork for accessing this heterocyclic system, although often with limitations in yield and substrate scope. coolpharm.comgoogle.com

The mid-20th century saw significant progress with the development of 1,3-dipolar cycloaddition reactions, which provided a more versatile and efficient route to indolizine derivatives. nih.gov Over the past few decades, the field has been revolutionized by the advent of transition metal-catalyzed reactions and C-H functionalization strategies. coolpharm.comnsf.gov These modern techniques have enabled the synthesis of highly functionalized and complex indolizine-containing molecules with greater precision and efficiency, opening up new avenues for research and application. coolpharm.com

Significance of Indolizine Ring Systems in Heterocyclic Chemistry

Indolizine is an aromatic heterocyclic system isomeric to indole (B1671886), characterized by a fused pyridine (B92270) and pyrrole (B145914) ring where the nitrogen atom is at the bridgehead. fluorochem.co.uk This arrangement results in a 10-π electron system, bestowing upon it distinct electronic properties. bldpharm.com The indolizine nucleus is a core structural motif in a variety of natural products, known as indolizidine alkaloids, which exhibit a wide range of biological activities. nih.govresearchgate.net

The unique electronic nature of the indolizine ring, being both π-excessive and containing a π-deficient pyridine ring, makes it a fascinating subject for studying aromaticity and reactivity. rsc.org Its derivatives have found extensive applications in medicinal chemistry, with demonstrated activities including anticancer, anti-inflammatory, and antimicrobial properties. google.com Furthermore, the fluorescent nature of certain indolizine derivatives has led to their use in materials science and as biological probes.

Overview of Indolizine Functionalization Strategies in Modern Organic Synthesis

The development of novel functionalization strategies has been a major driving force in indolizine chemistry. Modern organic synthesis offers a diverse toolkit for modifying the indolizine core at various positions, allowing for the creation of a vast library of derivatives with tailored properties.

Key strategies include:

1,3-Dipolar Cycloaddition: This remains a cornerstone of indolizine synthesis, involving the reaction of pyridinium (B92312) ylides with various dipolarophiles. nih.govnsf.gov

Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Catalysts based on palladium, copper, rhodium, and gold have enabled a wide array of transformations, including cross-coupling reactions to introduce aryl and other substituents, as well as intramolecular cyclizations to construct the indolizine core. coolpharm.comnsf.gov

C-H Functionalization: This powerful and atom-economical approach allows for the direct modification of C-H bonds in the indolizine ring, providing access to functionalized derivatives without the need for pre-functionalized starting materials. This includes C-H arylation, alkylation, and the introduction of various heteroatoms.

Annulative Functionalization: These methods involve the construction of the indolizine ring system through cascade reactions that form multiple bonds in a single operation, offering an efficient route to poly-functionalized indolizines.

Photocatalysis and Electro-organic Synthesis: These emerging techniques provide green and sustainable alternatives for the synthesis and functionalization of indolizines, often proceeding under mild conditions.

These strategies have significantly expanded the chemical space accessible from the indolizine scaffold, enabling the synthesis of molecules with increasing complexity and functionality.

6-Bromoindolizine-2-carboxylic acid: A Closer Look

While the broader family of indolizines has been extensively studied, specific derivatives such as this compound have a more focused and emerging role in synthetic chemistry.

Chemical Properties and Identification

Detailed, publicly available research focusing exclusively on the synthesis and in-depth characterization of this compound is limited. However, its existence is confirmed through its commercial availability from various chemical suppliers and its inclusion in patent literature.

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrNO2 |

| Molecular Weight | 240.05 g/mol |

| CAS Number | 1206971-05-2 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Role in Organic Synthesis

A notable application of this compound is documented in patent literature as a key intermediate in the synthesis of more complex molecules. Specifically, it has been utilized as a starting material in the preparation of somatostatin (B550006) receptor subtype 4 (SSTR4) agonists. In this context, the carboxylic acid functionality of the molecule serves as a handle for further chemical transformations, such as amide bond formation, to build the target therapeutic agent. This highlights its utility as a building block in medicinal chemistry research.

The presence of the bromine atom at the 6-position also offers a potential site for further functionalization through cross-coupling reactions, which could allow for the introduction of a wide variety of substituents to explore structure-activity relationships in drug discovery programs.

Due to the limited specific research data available in the public domain, a more detailed discussion of its reactivity and spectroscopic characteristics is not possible at this time.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromoindolizine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-1-2-8-3-6(9(12)13)4-11(8)5-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTWQSPKHQNJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206971-05-2 | |

| Record name | 6-bromoindolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 6 Bromoindolizine 2 Carboxylic Acid

Reactivity of the Indolizine (B1195054) Nucleus

The indolizine ring system, a nitrogen-containing heterocycle isomeric with indole (B1671886), is characterized as a π-electron-rich aromatic compound. chim.it This electron-rich nature dictates its reactivity, particularly in electrophilic substitution reactions. chim.itjbclinpharm.org

Electrophilic Substitution and Addition Patterns (C-3 and C-1 regioselectivity)

The indolizine nucleus readily undergoes electrophilic substitution, demonstrating a reactivity comparable to other electron-rich heterocycles like pyrroles and indoles. chim.itjbclinpharm.org The positions most susceptible to electrophilic attack are C-3 and C-1 of the five-membered pyrrole (B145914) ring component. chim.itjbclinpharm.org This regioselectivity is a direct consequence of the electronic distribution within the fused ring system.

Resonance theory illustrates that the indolizine hybrid has significant contributions from structures with a negative charge localized on the pyrrole-like ring, particularly at the C-1 and C-3 positions. chim.it The intermediate formed during an electrophilic attack at C-3 is generally more stable than the one formed at C-1 because it allows for better charge delocalization without disrupting the aromaticity of the pyridine (B92270) ring. chim.it Consequently, electrophilic substitution preferentially occurs at the C-3 position, and if this position is occupied, the reaction then proceeds at the C-1 position. jbclinpharm.org

In the specific case of 6-bromoindolizine-2-carboxylic acid, the C-2 position is already substituted. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the bromine atom at C-6 on the pyridine ring also exerts a deactivating, inductive effect. These electronic factors would likely make electrophilic substitution on the this compound nucleus more challenging compared to unsubstituted indolizine. However, the inherent regioselectivity would still favor substitution at the C-3 and C-1 positions.

Table 1: Regioselectivity of Common Electrophilic Substitution Reactions on the Indolizine Nucleus

| Reaction Type | Preferred Position of Substitution | Notes |

| Nitration | C-1 | In contrast to other electrophilic substitutions, nitration often favors the C-1 position. jbclinpharm.org |

| Nitrosation | C-3 | Preferential nitrosation occurs at the C-3 position if it is unsubstituted. jbclinpharm.org |

| Acylation | C-3 | Friedel-Crafts acylation and similar reactions strongly favor the C-3 position. jbclinpharm.org |

| Mannich Reaction | C-1 or C-3 | This reaction can be used to introduce aminomethyl groups at either the C-1 or C-3 position, depending on which is unsubstituted. chim.it |

Acid-Base Behavior and Protonation Sites

The acid-base properties of indolizine derivatives are a subject of detailed study. The indolizine nucleus contains a basic nitrogen atom (N-4) in the pyridine ring, but protonation can also occur at carbon atoms in the five-membered ring. researchgate.netrsc.org Studies using nuclear magnetic resonance (NMR) spectroscopy and computational methods have shown that the site of protonation is highly dependent on the substitution pattern of the indolizine ring. researchgate.netrsc.org

For indolizines that are unsubstituted at the C-3 position, protonation under reversible conditions occurs exclusively at C-3, forming a stable 3H-indolizinium cation. rsc.org However, when the C-3 position is substituted, a mixture of 3H- and 1H-indolizinium cations can be formed. rsc.org The ratio of these protonated species depends on the nature and position of the substituents. jbclinpharm.orgrsc.org Theoretical calculations support experimental findings, indicating that protonation at the nitrogen atom (N-4) is also a possibility, though protonation at the carbon atoms of the pyrrole ring is often favored. researchgate.net For this compound, the presence of the electron-withdrawing carboxylic acid group at C-2 would influence the electron density across the ring system, but specific studies on its protonation behavior are not widely available.

Oxidative Reactivity of the Indolizine Core

The indolizine core is susceptible to oxidation, a reactivity that has been exploited in various synthetic methodologies. For instance, the synthesis of certain functionalized indolizines involves an oxidation step to aromatize an intermediate cycloadduct. chim.it Oxidizing agents such as manganese dioxide (MnO₂) and chloranil (B122849) have been used in these synthetic sequences. chim.itrsc.org

Furthermore, oxidative coupling reactions provide a pathway to construct the indolizine skeleton itself. organic-chemistry.org For example, copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with olefins is a method to access substituted indolizines. organic-chemistry.org The stability of the this compound molecule towards various oxidizing agents would depend on the specific reagents and reaction conditions, but the electron-rich nature of the heterocyclic core suggests a general susceptibility to oxidation.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of this compound is a versatile functional handle for further chemical modifications. These transformations allow for the synthesis of a wide array of derivatives with potentially new chemical and biological properties.

Decarboxylation Reactions

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. This reaction is most facile for β-keto acids, where a six-membered cyclic transition state can be formed. masterorganicchemistry.comkhanacademy.org While this compound is not a traditional β-keto acid, the electronic nature of the indolizine ring could potentially facilitate decarboxylation under certain conditions, such as high temperatures.

The decarboxylation of various diaminobenzoic acids has been studied, yielding different amine products depending on the isomer. doubtnut.com In the context of heteroaromatic carboxylic acids, decarboxylative halogenation has emerged as a powerful synthetic tool, allowing for the replacement of the carboxylic acid group with a halogen atom. princeton.edu This suggests that, under the right catalytic conditions, the carboxylic acid group of this compound could be removed or replaced.

Derivatization to Amides and Other Carboxylic Acid Derivatives

One of the most common transformations of carboxylic acids is their conversion into amides. This is typically achieved by activating the carboxylic acid, followed by reaction with an amine. Propylphosphonic acid anhydride (B1165640) (T3P) has been shown to be an effective coupling agent for the synthesis of indolizine-2-carboxamide (B3188606) derivatives from indolizine-2-carboxylic acid. semanticscholar.org This method provides access to a range of amides by reacting the parent acid with various amino and hydrazino compounds. semanticscholar.org

The general procedure involves the reaction of the indolizine-2-carboxylic acid with an amine in the presence of a coupling agent. semanticscholar.orglibretexts.org This approach avoids the need to first convert the carboxylic acid to a more reactive species like an acid chloride. nih.gov The versatility of this reaction allows for the introduction of diverse functionalities into the molecule, which is valuable for creating libraries of compounds for various screening purposes.

Table 2: Examples of Amide Derivatives Synthesized from Indolizine-2-carboxylic Acids

| Amine/Hydrazine Reactant | Coupling Agent | Resulting Derivative | Reference |

| Various amines and hydrazines | Propylphosphonic acid anhydride (T3P) | Indolizine-2-carboxamides and hydrazides | semanticscholar.org |

| Ammonia or primary/secondary amines | Activating agents (e.g., DCC, HBTU) | Primary, secondary, or tertiary amides | General Method libretexts.org |

| Urea | Mg(NO₃)₂ or Imidazole | Primary amides | nih.gov |

Reactions Involving the Bromo Substituent

The bromo substituent at the 6-position of the indolizine ring is a key handle for introducing molecular diversity through various chemical transformations, most notably nucleophilic substitution and cross-coupling reactions. lookchem.comnih.gov

While not extensively detailed for this compound itself in the provided results, nucleophilic substitution of bromine on heterocyclic systems is a known transformation. nih.gov For instance, in a related bicyclic system, 2,6-dibromo-9-selenabicyclo[3.3.1]nonane, the bromine atoms were susceptible to nucleophilic substitution by sulfur-centered nucleophiles. nih.gov This suggests that the bromo group on the indolizine ring could potentially be displaced by various nucleophiles under appropriate reaction conditions.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. researchgate.net

The bromo substituent at the 6-position of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. nih.govmanchester.ac.uk The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

The reactivity in Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligands, base, and solvent. researchgate.net For instance, bulky phosphine (B1218219) ligands on the palladium catalyst can facilitate the reaction. snnu.edu.cn The reaction conditions can be tailored to accommodate various substrates, including aryl bromides and chlorides. snnu.edu.cn

While specific examples of Suzuki-Miyaura coupling with this compound are not explicitly detailed, the general applicability of this reaction to aryl bromides suggests its feasibility. researchgate.net This reaction would allow for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position of the indolizine core, providing a powerful tool for the synthesis of novel derivatives. researchgate.netnih.gov

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., this compound) to form a Pd(II) complex. libretexts.org |

| Transmetalation | The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. A base is required for this step. wikipedia.org |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Influence of Halogen Position on Coupling Efficiency

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The efficiency of these reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is significantly influenced by the position of the halogen substituent on the indolizine ring.

The reactivity of the halide in palladium-catalyzed couplings generally follows the order: I > OTf > Br >> Cl. wikipedia.orguwindsor.ca This trend is attributed to the bond dissociation energy of the carbon-halogen bond, which must be broken during the oxidative addition step of the catalytic cycle. youtube.com For bromoindolizines, the position of the bromine atom on either the pyridine or the pyrrole ring of the indolizine core dictates its susceptibility to oxidative addition.

In the context of indolizine derivatives, bromides on the six-membered pyridine ring (positions 5, 6, 7, and 8) are generally more reactive in cross-coupling reactions than those on the five-membered pyrrole ring (positions 1, 2, and 3). This is due to the electron-deficient nature of the pyridine ring, which makes the attached halogen a better leaving group. Conversely, the electron-rich nature of the pyrrole ring can decrease the reactivity of halogens at these positions. For instance, Suzuki couplings of heteroaryl chlorides, which are typically less reactive, can often be achieved with traditional palladium catalysts when the chlorine is on an electron-poor ring like pyridine. uwindsor.ca

Studies on various bromo-substituted aromatic and heteroaromatic compounds have consistently shown that electron-withdrawing groups on the ring enhance the rate of oxidative addition, while electron-donating groups have the opposite effect. This principle applies to the indolizine system, where the inherent electronics of the fused rings modulate the reactivity of the C-Br bond. Therefore, 6-bromoindolizine (B1380389) would be expected to exhibit favorable reactivity in cross-coupling reactions due to the bromine's position on the electron-deficient pyridine moiety.

Cycloaddition Reactions of Bromoindolizine-2-carboxylic Acid Derivatives

The indolizine core, with its unique π-electron system, can participate in various cycloaddition reactions, serving as a versatile building block for the synthesis of more complex heterocyclic structures. mdpi.comnih.gov These reactions are powerful tools for creating polycyclic frameworks. libretexts.org

Indolizines are known to undergo [8+2] cycloaddition reactions, where the indolizine system acts as an 8π component, reacting with a 2π component (a dienophile) such as an alkyne or alkene. mdpi.comnih.gov This reaction provides a direct route to the synthesis of cycl[3.2.2]azine ring systems. The reaction is often facilitated by a catalyst, such as palladium on carbon (Pd/C), or can be induced by heat or light. mdpi.com The mechanism is considered a higher-order cycloaddition, a rare and synthetically valuable transformation. acs.org

The presence of substituents on the indolizine ring can influence the course of the cycloaddition. For instance, indolizines with leaving groups at positions 3 and 5 have been specifically mentioned in reviews of these reactions. mdpi.comnih.gov While the direct participation of this compound derivatives in [8+2] cycloadditions is not extensively detailed in readily available literature, the general reactivity of the indolizine core suggests that such derivatives would be viable substrates. The electron-withdrawing nature of the carboxylic acid group and the electronic effects of the bromine atom would likely influence the regioselectivity and rate of the cycloaddition.

The [8+2] cycloaddition of indolizines with alkynes or alkenes directly leads to the formation of expanded, fused ring systems, specifically cycl[3.2.2]azines. mdpi.com These reactions construct a new ten-membered ring fused to the original bicyclic structure. For example, the reaction of an indolizine with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a classic method to generate the corresponding cyclazine. mdpi.com

Furthermore, other types of ring expansion and annulation reactions have been developed for indolizine derivatives. Gold-catalyzed twofold hydroarylation of diynes with indolizine-containing substrates has been used to synthesize indolizine derivatives containing eight-membered rings. acs.org Additionally, formal [5+2] cycloadditions of ortho-indolizinyl anilines have been developed to access planar indolizine-fused azepines. rsc.org These methodologies highlight the versatility of the indolizine scaffold in constructing diverse and complex expanded ring systems. nih.govrsc.orgacs.org

Reactivity with Specific Reagents and Reaction Conditions

The reactivity of this compound is characterized by transformations at the bromine-substituted carbon, the carboxylic acid group, and the indolizine ring itself.

Palladium-catalyzed cross-coupling reactions are a cornerstone of its functionalization. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgresearchgate.netnih.gov The 6-bromo position on the indolizine is well-suited for such couplings.

Similarly, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is another powerful tool for derivatization. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction uses a palladium catalyst and a base and is known for its high tolerance of functional groups. uwindsor.caresearchgate.netnih.gov The reactivity order of halides (I > Br > Cl) makes 6-bromoindolizine a suitable substrate for these transformations. wikipedia.org

The carboxylic acid moiety at the 2-position can undergo standard transformations. It can be converted to esters, amides, or other derivatives using appropriate reagents. thermofisher.comlibretexts.org For example, amidation can be achieved using coupling agents like propylphosphonic acid anhydride (T3P) to react the carboxylic acid with various amines. semanticscholar.org The reactivity of the carboxylic acid can sometimes be challenging, requiring specific coupling reagents to overcome low reactivity or prevent side reactions. nih.gov

Below is a table summarizing the reactivity of this compound with specific reagents:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N), Room temperature | 6-Alkynylindolizine-2-carboxylic acid derivatives | wikipedia.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 6-Aryl or 6-vinylindolizine-2-carboxylic acid derivatives | wikipedia.orglibretexts.org |

| Amidation | Amine, Coupling agent (e.g., T3P, HATU, HBTU), Base (e.g., DIPEA), Solvent (e.g., CHCl₃) | Indolizine-2-carboxamides | semanticscholar.orgnih.gov |

| Esterification | Alcohol, Acid catalyst or coupling agent (e.g., DCC) | Indolizine-2-carboxylic acid esters | libretexts.org |

Mechanistic Investigations in Indolizine Chemistry

Elucidation of Reaction Pathways for Indolizine (B1195054) Formation

The formation of the indolizine core, a bicyclic aromatic system with a bridging nitrogen atom, can proceed through several complex reaction pathways. These are often initiated by the reaction of a pyridine (B92270) derivative with a suitable partner. The presence of substituents, such as a bromine atom at the 6-position and a carboxylic acid group at the 2-position, can significantly influence the electronic properties of the intermediates and transition states, thereby affecting the reaction pathway.

A primary route to the indolizine skeleton involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles. chim.it This process is often not a concerted pericyclic reaction but rather a stepwise process. researchgate.net The reaction typically begins with the formation of a pyridinium ylide, which then reacts with an electron-deficient alkene or alkyne.

The general mechanism can be outlined as follows:

Ylide Formation: A pyridine nitrogen attacks an α-halocarbonyl compound, followed by deprotonation with a base to form a stabilized pyridinium ylide.

Nucleophilic Attack: The nucleophilic ylide carbon attacks the dipolarophile, leading to the formation of a betaine (B1666868) or zwitterionic intermediate.

Cyclization: An intramolecular cyclization occurs, forming the five-membered ring of the indolizine system.

Aromatization: Subsequent elimination or rearrangement leads to the final aromatic indolizine product.

For a compound like 6-bromoindolizine-2-carboxylic acid, the synthetic strategy would likely involve a 5-bromopyridine derivative reacting with a molecule that can provide the rest of the five-membered ring, including the carboxylic acid group. A proposed stepwise cycloaddition is depicted in the reaction of N-phenacylbenzothiazolium bromides with nitroalkenes. researchgate.net

The nature of the intermediates in indolizine synthesis is a subject of detailed study. Zwitterionic intermediates are commonly proposed in polar, stepwise cycloaddition reactions. rsc.org These charged species are formed after the initial nucleophilic attack of the pyridinium ylide on the dipolarophile. The stability and reactivity of these zwitterions are key to the reaction's progress. For instance, the reaction of pyridinium 1,4-zwitterionic thiolates can lead to indolizine synthesis through a pathway involving unstable pyridothiazine intermediates. rsc.org

Biradical intermediates, while less common, may be involved in certain photochemical or thermal reactions. However, for most common synthetic routes to indolizines, zwitterionic pathways are more frequently invoked and supported by computational studies. rsc.org The isolation and characterization of these highly reactive zwitterionic intermediates remain a significant challenge, though some have been successfully studied. researchgate.net

Radical-mediated pathways offer an alternative and powerful strategy for constructing the indolizine ring. nih.govresearchgate.net These reactions often involve the generation of a radical species that can undergo cyclization. A free radical is an electron-deficient intermediate with an unpaired electron, typically with a trigonal planar geometry. libretexts.org

Key steps in a radical-based indolizine synthesis can include:

Initiation: Formation of a radical, often through the use of a radical initiator or via photoredox catalysis. nih.gov

Propagation: The radical reacts with a pyridine derivative to form a new radical, which then cyclizes.

Termination: The radical chain is terminated.

The venerable Minisci reaction, for example, involves the generation of an alkyl radical from a carboxylic acid, which can then functionalize an electron-deficient heteroarene. nih.gov Such radical reactions provide access to substituted indolizines that may be difficult to obtain through traditional cycloaddition methods.

Kinetic Studies of Indolizine Reactions

| Reaction Type | Key Kinetic Parameter | Implication for Mechanism |

| 1,3-Dipolar Cycloaddition | Rate dependence on solvent polarity | A strong dependence suggests a polar, stepwise mechanism with a zwitterionic intermediate. |

| Radical Cyclization | Effect of radical inhibitors | A significant decrease in rate indicates a radical chain mechanism. |

| Decarboxylation | Kinetic isotope effect (kH/kD) | A primary kinetic isotope effect suggests that C-H bond breaking is involved in the rate-determining step. |

This table presents generalized kinetic observations in indolizine and related heterocyclic chemistry.

Deuterium-Labeling Experiments for Mechanism Confirmation

Deuterium (B1214612) labeling is a powerful tool for tracing the path of atoms throughout a reaction and for probing reaction mechanisms. chem-station.com By replacing hydrogen with its heavier isotope, deuterium, one can follow the fate of specific C-H bonds. One of the key applications is the study of the kinetic isotope effect (KIE), where a change in reaction rate upon isotopic substitution can indicate whether a particular C-H bond is broken in the rate-determining step. princeton.edu

In the context of indolizine synthesis, deuterium labeling can be used to:

Confirm the proposed site of deprotonation in ylide formation.

Investigate rearrangement steps.

Elucidate the mechanism of aromatization.

For example, deuterium labeling studies have been used to show the reversibility of certain C-H activation steps in related indole (B1671886) chemistry. researchgate.net Similar experiments could be designed to confirm the mechanistic details of the formation of this compound. Labeling studies have revealed intricate details in the functionalization of pyridinium salts, confirming reversible hydride reduction at different positions. researchgate.net

Theoretical and Computational Mechanistic Analysis

In conjunction with experimental studies, theoretical and computational methods provide invaluable insights into reaction mechanisms. Density Functional Theory (DFT) calculations are frequently used to map out potential energy surfaces, calculate the energies of intermediates and transition states, and predict reaction pathways.

Computational studies on indolizine formation have been used to:

Compare the energetics of concerted versus stepwise cycloaddition pathways.

Investigate the electronic structure of zwitterionic and other intermediates.

Explain the regioselectivity and stereoselectivity of reactions.

For instance, DFT calculations have shown that for the [3+2] cycloaddition of a thiocyclobutanone S-methylide with nitroethene, the reaction proceeds via a polar, two-step mechanism involving a zwitterionic intermediate in both weakly and strongly polar media. rsc.org Similar computational analyses would be essential to fully understand the influence of the bromo and carboxylic acid substituents on the reaction mechanism for forming this compound.

Advanced Characterization Techniques for Indolizine Compounds

Spectroscopic Analysis

Spectroscopy is a cornerstone in the characterization of novel chemical entities. By observing the interaction of molecules with electromagnetic radiation, chemists can deduce structural features, connectivity, and the chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 6-Bromoindolizine-2-carboxylic acid, one would expect to see distinct signals for each unique proton. The protons on the indolizine (B1195054) ring would typically appear in the aromatic region (around 7.0-8.5 ppm). The presence of the electron-withdrawing bromine atom and the carboxylic acid group would influence the chemical shifts of the adjacent protons, causing them to shift downfield. The acidic proton of the carboxylic acid group would be highly deshielded, appearing as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its signal would disappear upon exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (typically 160-185 ppm). The carbon atom attached to the bromine (C-6) would show a chemical shift influenced by the halogen's electronegativity. The other sp² hybridized carbons of the indolizine core would appear in the approximate range of 100-150 ppm.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. The most prominent would be a very broad O-H stretching band for the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. This broadness is a result of hydrogen bonding between molecules in the solid state. The C=O (carbonyl) stretch of the carboxylic acid would result in a strong, sharp absorption band around 1680-1710 cm⁻¹. Other significant peaks would include C-O stretching vibrations (1210-1320 cm⁻¹) and bands corresponding to the C-H and C=C stretching of the aromatic indolizine ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| Carboxylic Acid O-H | 2500 - 3300 | Very broad, strong |

| Carbonyl C=O | 1680 - 1710 | Strong, sharp |

| Aromatic C-H | 3000 - 3100 | Medium to weak |

| Aromatic C=C | 1450 - 1600 | Medium to weak |

| Carboxylic Acid C-O | 1210 - 1320 | Medium |

| C-Br Stretch | 500 - 680 | Medium to weak |

This table represents typical infrared absorption ranges for the functional groups present in the molecule.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental formula of a compound.

Low-Resolution MS: In a standard mass spectrum, this compound (C₉H₆BrNO₂) would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2⁺).

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For C₉H₆BrNO₂, the exact mass can be calculated and compared to the experimental value to confirm the compound's identity.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for analyzing mixtures and confirming the presence of target compounds in, for example, a reaction mixture. For the parent compound, indolizine-2-carboxylic acid, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts and can serve as a reference point uni.lu.

| Ion Adduct ([M]) | Predicted m/z for Indolizine-2-carboxylic acid | Predicted CCS (Ų) for Indolizine-2-carboxylic acid uni.lu |

| [M+H]⁺ | 162.05496 | 129.2 |

| [M+Na]⁺ | 184.03690 | 139.5 |

| [M-H]⁻ | 160.04040 | 132.0 |

Data for the non-brominated parent compound, Indolizine-2-carboxylic acid (C₉H₇NO₂).

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure. It would confirm the connectivity of the atoms, the planarity of the indolizine ring system, and the conformation of the carboxylic acid group relative to the ring. Furthermore, it would reveal intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers. While studies have been performed on related indole (B1671886) derivatives, specific crystallographic data for this compound is not currently reported in public databases.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₉H₆BrNO₂, the theoretical elemental composition can be calculated as follows.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 44.98% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.52% |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.24% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.83% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.31% |

| Total | 240.056 | 100.00% |

Theoretical elemental analysis based on the molecular formula C₉H₆BrNO₂.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic properties and reactivity of heterocyclic systems like indolizine (B1195054).

The electronic character of indolizine is defined by the fusion of a π-excessive five-membered pyrrole-like ring and a π-deficient six-membered pyridine-like ring. This results in a unique electronic distribution and a specific frontier molecular orbital (FMO) profile. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. nih.gov

For the parent indolizine, the HOMO-LUMO gap is significantly smaller than that of its more stable isomer, indole (B1671886), indicating higher reactivity. acs.orgacs.org The introduction of substituents dramatically modulates these electronic properties.

Carboxylic Acid Group (at C2): As an electron-withdrawing group, the carboxylic acid moiety is expected to lower the energy levels of both the HOMO and LUMO by withdrawing electron density from the ring system.

The combined influence of these two substituents on 6-bromoindolizine-2-carboxylic acid would lead to a general lowering of the FMO energy levels compared to unsubstituted indolizine. The precise effect on the HOMO-LUMO gap—whether it increases or decreases—would depend on the relative stabilization of the HOMO versus the LUMO, which can be precisely determined through DFT calculations. A smaller gap generally correlates with higher chemical reactivity and potential for biological activity. nih.gov

Table 1: Predicted Effects of Substituents on the Electronic Properties of the Indolizine Scaffold

| Property | Unsubstituted Indolizine | Effect of -COOH at C2 | Effect of -Br at C6 | Predicted State for this compound |

| HOMO Energy | Baseline | Decrease | Decrease | Significantly Decreased |

| LUMO Energy | Baseline | Decrease | Decrease | Significantly Decreased |

| HOMO-LUMO Gap | Moderate | Modulation | Modulation | Modulated (likely decreased) |

| Chemical Hardness | Soft | Modulated | Modulated | Likely Softer |

This table presents qualitative predictions based on established principles of physical organic chemistry.

Indolizine is an aromatic 10π-electron system, isomeric with indole and isoindole. researchgate.netresearchgate.net However, its aromaticity is not uniformly distributed. The five-membered ring exhibits a higher degree of π-electron density and aromatic character, making it more akin to pyrrole (B145914), while the six-membered ring is electron-deficient, similar to pyridine (B92270). chim.itmdpi.com

Theoretical methods to assess aromaticity include nucleus-independent chemical shift (NICS) calculations and isomerization stabilization energy (ISE) computations. acs.org Studies on substituted indoloindolizines show that the aromaticity of specific rings can be deliberately tuned. acs.orgchemrxiv.org For this compound:

The carboxylic acid group at C2 would withdraw electron density from the five-membered ring, potentially reducing its local aromaticity.

Conformational Analysis

The indolizine ring system is inherently planar. Therefore, conformational analysis for this compound primarily concerns the orientation of the carboxylic acid substituent at the C2 position. The key degree of freedom is the rotation around the single bond connecting the carboxyl carbon to the C2 carbon of the indolizine ring.

Theoretical calculations would be used to determine the potential energy surface for this rotation. The most stable conformers would likely seek to balance electronic effects (conjugation) and steric hindrance. The two primary conformations of interest would be:

A planar conformation , where the carboxylic acid group is coplanar with the indolizine ring. This would maximize π-conjugation between the carboxyl group and the heterocyclic system, leading to greater electronic stabilization.

A non-planar (orthogonal) conformation , which might arise to alleviate steric strain, though this is less likely given the lack of bulky adjacent substituents.

Computational studies on similar substituted heterocycles often show a strong preference for the planar conformer due to the energetic benefits of conjugation. nih.gov

Molecular Modeling and Docking Studies (General Principles)

Molecular modeling encompasses the generation, manipulation, and analysis of three-dimensional molecular structures and their physicochemical properties. For a molecule like this compound, this process is fundamental to predicting its interactions with biological macromolecules, such as enzymes or receptors, a process known as molecular docking. uminho.ptresearchgate.net

The general principles for modeling and docking this compound would involve:

3D Structure Generation: An accurate 3D conformation is generated, typically starting from the lowest energy conformer identified through quantum chemical calculations (as described in 6.2).

Partial Charge Calculation: Atom-centered partial charges are calculated to describe the electrostatic potential of the molecule. The electron-withdrawing nature of the bromine and carboxylic acid groups would result in a significant negative electrostatic potential around the carboxyl oxygens and a complex potential map across the ring.

Molecular Docking: The 3D structure is then placed into the binding site of a target protein in silico. Docking algorithms systematically explore various positions and orientations ("poses") of the ligand within the active site.

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). This function considers factors like hydrogen bonds, hydrophobic interactions, electrostatic interactions, and steric clashes. nih.govnih.gov

For this compound, the carboxylic acid group would be a prime candidate for forming strong hydrogen bonds with amino acid residues like arginine, lysine, or serine in a protein's active site. The planar aromatic core could participate in π-π stacking or hydrophobic interactions.

Table 2: Potential Intermolecular Interactions in Molecular Docking

| Molecular Feature | Potential Interacting Partner in a Protein | Type of Interaction |

| Carboxylic Acid (-COOH) | Basic residues (Arg, Lys), Polar residues (Ser, Thr, Asn, Gln) | Hydrogen Bonding, Salt Bridge |

| Indolizine Ring System | Aromatic residues (Phe, Tyr, Trp, His) | π-π Stacking, π-Cation |

| Indolizine Ring System | Nonpolar residues (Leu, Val, Ile, Ala) | Hydrophobic/Van der Waals |

| Bromo Group (-Br) | Various residues | Halogen Bonding |

| Bridgehead Nitrogen | Polar residues, Water molecules | Hydrogen Bond Acceptor |

Prediction of Reactivity and Regioselectivity

The inherent electronic nature of the indolizine ring dictates its chemical reactivity. The π-excessive five-membered ring is the primary site for electrophilic attack, while the π-deficient six-membered ring is more susceptible to nucleophilic attack. mdpi.comjbclinpharm.org

Electrophilic Substitution: For unsubstituted indolizine, electrophilic attack occurs preferentially at the C3 position, and if C3 is blocked, at the C1 position. jbclinpharm.org

Nucleophilic Substitution: This is less common and typically requires activating groups on the six-membered ring.

The substituents on this compound would strongly influence this pattern:

The carboxylic acid group at C2 is strongly deactivating. Its electron-withdrawing nature would significantly reduce the nucleophilicity of the five-membered ring, making electrophilic substitution much more difficult compared to the parent indolizine.

The bromo group at C6 deactivates the six-membered ring towards electrophilic attack but can act as a leaving group in nucleophilic aromatic substitution reactions, especially if further activated. It also directs electrophilic attack on that ring to the ortho and para positions (C5 and C7).

Therefore, predicting the reactivity of this compound requires a careful balance of the inherent reactivity of the scaffold and the powerful electronic effects of its substituents. Computational models of the electrostatic potential and frontier molecular orbitals would be crucial for pinpointing the most likely sites of chemical reactions. organic-chemistry.org

Structure Reactivity Relationships in 6 Bromoindolizine 2 Carboxylic Acid Derivatives

Influence of Bromine Substitution Position on Reactivity and Selectivity

The position of a halogen substituent, such as bromine, on the six-membered pyridine (B92270) ring of the indolizine (B1195054) core has a profound effect on the molecule's reactivity and the selectivity of its reactions. While the indolizine core is generally prone to oxidation, the presence and location of substituents can modulate this tendency. chim.it The indolizine system's highest electron density is typically at the C-3 position, making it the primary site for electrophilic attack. mdpi.com

Substitutions on the six-membered ring can either facilitate or hinder reactions depending on their location. For instance, in higher-order [8+2] cycloaddition reactions, substitutions at the 6- and 7-positions are well-tolerated, leading to excellent yields of the desired products. acs.org However, placing a substituent at the 8-position has a deleterious effect, often preventing the reaction from proceeding. acs.org Similarly, steric hindrance from substituents at the 5-position can also shut down reactivity. acs.org This highlights the critical role of the substituent's position in controlling access to the reactive diene system of the indolizine core.

Bromine atoms are known to be highly selective in radical reactions compared to chlorine, preferentially reacting at sites with weaker C-H bonds. ucalgary.calibretexts.org This inherent selectivity, combined with the electronic influence of its position on the indolizine ring, dictates its impact. A bromine atom at the 6-position, as in the title compound, influences the electronic distribution of the pyridine moiety. This can affect reaction pathways, such as in cycloadditions where the presence of a bromine on a reacting partner led to a mixture of products, suggesting a distinct reaction pathway. acs.org

| Substituent Position | Observed Reactivity | Inferred Influence | Citation |

|---|---|---|---|

| 5-Methyl | Failed to furnish products | Significant steric hindrance impeding the reaction. | acs.org |

| 6-Methyl | Excellent enantioselectivities and yields | Position is electronically and sterically favorable for cycloaddition. | acs.org |

| 7-Methyl | Excellent enantioselectivities and yields | Position is electronically and sterically favorable for cycloaddition. | acs.org |

| 8-Methyl | Failed to furnish products | Deleterious electronic or steric effect on the reaction outcome. | acs.org |

Impact of Carboxylic Acid Functionalization on Compound Properties

The carboxylic acid group at the C-2 position is a key functional handle that significantly influences the properties and reactivity of the indolizine molecule. This group can be readily converted into other functionalities, such as amides, providing a pathway to a diverse range of derivatives. rsc.orgsemanticscholar.org The synthesis of indolizine-2-carboxamides has been efficiently achieved from indolizine-2-carboxylic acids using coupling agents like 1,1′-carbonyldiimidazole or propylphosphonic acid anhydride (B1165640). rsc.orgsemanticscholar.org

From an electronic standpoint, the carboxylic acid moiety can act as a directing group in certain catalytic reactions. In related heterocyclic systems like indoles, a carboxylic acid at the 2-position has been shown to play a crucial role as a directing group for palladium-catalyzed C-H activation at the C3–H bond. researchgate.net This suggests that the carboxylic acid in 6-bromoindolizine-2-carboxylic acid could similarly direct metal-catalyzed functionalizations of the C-1 or C-3 positions. Furthermore, the presence of a neighboring carboxyl group has been shown to enhance the catalytic properties of nanomaterials by creating an acidic microenvironment and aiding in catalyst reactivation. nih.gov

The carboxylic acid functionality is also central to applications in photocaging, where molecules are released upon light induction. Indolizine derivatives have been designed to release alcohols and carboxylic acids rapidly upon irradiation with red light, demonstrating the utility of this functional group in controlled release applications. nih.gov

Effects of Substituents on Indolizine Core Reactivity

The reactivity of the indolizine core is highly tunable through the introduction of various substituents. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be used to modify the electronic nature of the bicyclic system, thereby influencing its behavior in reactions such as cycloadditions and cross-couplings. rsc.org

However, in other cases, the electronic effects are more pronounced. In the synthesis of 1,2,3-trisubstituted indolizines, electron-rich alkynes were found to give higher yields than electron-poor ones. rsc.org Conversely, in other synthetic routes, electron-deficient alkenes and alkynes are frequently used as reactive partners for pyridinium (B92312) ylides to generate the indolizine core. chim.it The specific impact of a substituent often depends on the reaction mechanism. For instance, a nitro-substituted indolizine derivative exhibited distinctly different electronic and chemical behavior compared to derivatives with halo or methyl groups. nih.gov

| Substituent Type | Position | Reaction Context | Observed Effect on Reactivity/Yield | Citation |

|---|---|---|---|---|

| Nitro (NO₂) | On N-aryl maleimide | [8+2] Cycloaddition | Did not alter the selectivity of the reaction. | acs.org |

| Nitro (NO₂) | On indolizine backbone | General Characterization | Exhibited distinct electronic behavior compared to other derivatives. | nih.gov |

| Alkyl (e.g., Methyl) | 6 or 7 | [8+2] Cycloaddition | Reaction proceeds with excellent yields. | acs.org |

| Alkyl (e.g., Methyl) | 5 or 8 | [8+2] Cycloaddition | Reaction fails or is severely hindered. | acs.org |

| Halogens (F, Cl, Br, I) | On indolizine backbone | General Characterization | Showed broadly similar behavior, distinct from the nitro derivative. | nih.gov |

| Ester/Cyano | 1 and/or 3 | From Pyridinium Ylides | Commonly used to activate substrates for indolizine synthesis. | rsc.org |

Modulating Electronic Properties through Structural Modifications

The electronic and photophysical properties of indolizine derivatives can be precisely controlled through strategic structural modifications. This is particularly relevant for applications in organic optoelectronics, where materials with a tunable HOMO-LUMO gap are highly desirable. chemrxiv.orgchemrxiv.org

By merging the indolizine core with other aromatic systems, such as indole (B1671886), a new class of π-expanded indoloindolizines has been developed. chemrxiv.orgchemrxiv.org In these fused systems, the aromaticity of specific rings can be controlled, which in turn allows for fine-tuning of the HOMO-LUMO gap and a corresponding shift in optoelectronic properties. chemrxiv.org For example, intensifying the aromaticity of the indolizine moiety within the fused structure leads to a reduction in the HOMO-LUMO gap. chemrxiv.org

Even simple substitutions on the indolizine core can lead to significant changes in photophysical properties. A study of 5-carbonylated 2-arylindolizines showed that different substituents resulted in maximum absorbance peaks ranging from 256–460 nm and fluorescence emission maxima from 485–548 nm. researchgate.net The quantum yields and Stokes shifts were also highly dependent on the substitution pattern. researchgate.net The introduction of a nitro group, a strong electron-withdrawing substituent, has been shown to cause a distinct change in the electronic structure, affecting the frontier molecular orbitals (HOMO and LUMO) and the resulting UV-vis spectrum compared to other substituted derivatives. nih.gov These findings demonstrate that rational molecular design is a powerful tool for creating indolizine-based materials with tailored electronic and optical characteristics.

| Structural Modification | Effect on Electronic Property | Example/Observation | Citation |

|---|---|---|---|

| π-Expansion (fused indoloindolizines) | Tunable HOMO-LUMO gap | Benzannulation at specific positions allows for precise control over the energy gap and optoelectronic properties. | chemrxiv.orgchemrxiv.org |

| Nitro (NO₂) Substitution | Altered Frontier Orbitals | The HOMO-LUMO transition is altered, leading to a distinct UV-vis spectrum compared to H- or halo-substituted derivatives. | nih.gov |

| 5-Carbonyl and 2-Aryl Substitution | Variable Photophysical Properties | Absorbance maxima shift between 256-460 nm and emission maxima between 485-548 nm depending on the specific substituents. | researchgate.net |

| Intensifying Indolizine Aromaticity | Reduced HOMO-LUMO Gap | In fused systems, forcing greater aromaticity onto the indolizine portion lowers the energy gap. | chemrxiv.org |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Protocols

The indolizine (B1195054) scaffold, a privileged structural motif in medicinal chemistry and materials science, has spurred the development of numerous synthetic strategies. bohrium.comderpharmachemica.com However, the pursuit of more efficient, atom-economical, and environmentally benign methods for the synthesis of functionalized indolizines, including 6-bromoindolizine-2-carboxylic acid, remains a vibrant area of research. acs.orgresearchgate.net

Recent advancements have focused on transition metal-catalyzed reactions, multicomponent reactions, and C-H functionalization strategies to construct and diversify the indolizine core. researchgate.netchim.it For instance, copper-catalyzed cycloisomerizations of 2-pyridyl-substituted propargylic acetates have emerged as a highly efficient route to C-1 oxygenated indolizines under mild conditions. acs.orgacs.orgorganic-chemistry.org This method demonstrates broad substrate scope and functional group tolerance, offering a practical and economical approach for synthesizing a variety of indolizine derivatives. acs.orgorganic-chemistry.org

Another promising avenue is the use of gold-catalyzed cascade reactions, which allow for the synthesis of functionalized indolizines through a 1,2-migration/cycloisomerization of propargylic substrates. acs.org Additionally, dearomative [3+2] cycloaddition reactions of 2-alkynyl pyridines with diarylcyclopropenones provide a metal-free pathway to densely functionalized indolizinones. researchgate.net The development of one-pot synthetic protocols, such as the 1,3-dipolar annulation of 2-(2-nitro-1-arylethyl)malonates with pyridine (B92270) followed by aromatization, further streamlines the synthesis of indolizine-1-carboxylates. researchgate.net

Looking ahead, the development of novel catalytic systems, particularly those utilizing earth-abundant and non-toxic metals, will be crucial. Furthermore, exploring flow chemistry and microwave-assisted synthesis could lead to scalable and more efficient production of this compound and its analogs. The synthesis of this specific compound can be achieved through the saponification of its corresponding methyl ester. researchgate.net

Table 1: Comparison of Modern Synthetic Methods for Indolizine Derivatives

| Method | Catalyst/Reagents | Key Features | Ref. |

| Copper-Catalyzed Cycloisomerization | CuI, Et₃N | Mild conditions, high efficiency, broad substrate scope | acs.org, organic-chemistry.org |

| Gold-Catalyzed Cascade | Au catalyst | Access to various functionalities | acs.org |

| Dearomative [3+2] Cycloaddition | Metal-free | Synthesis of densely functionalized indolizinones | researchgate.net |

| One-Pot 1,3-Dipolar Annulation | Molecular iodine | Efficient synthesis of indolizine-1-carboxylates | researchgate.net |

Exploration of Undiscovered Reactivity Modes

The reactivity of the indolizine nucleus is a subject of ongoing investigation, with significant potential for discovering novel transformations and functionalization strategies. While electrophilic substitution typically occurs at the C-3 position due to the high electron density of the pyrrole (B145914) ring, exploring the reactivity at other positions, such as the bromine-bearing C-6 position of this compound, is a key area for future research. mdpi.com

The presence of the bromine atom at the C-6 position offers a handle for various cross-coupling reactions, such as Suzuki, Stille, and Hiyama couplings, which could enable the introduction of a wide range of substituents and the synthesis of novel C-6 functionalized indolizines. rsc.org The development of methods for the selective functionalization of the indolizine core, particularly at less reactive positions, is a significant challenge and a major focus of current research. nih.gov

Recent studies have explored tandem reactions of electrophilic indoles with pyridinium (B92312) N-ylides to access novel indolizine derivatives. acs.org Furthermore, Pd(II)-mediated C-H functionalization of indolizines has been shown to be a powerful tool for accessing polyring-fused N-heterocycles. acs.org The exploration of radical-induced synthetic approaches is also gaining traction due to its efficiency in constructing heterocycles and forming C-C or C-X bonds. rsc.orgresearchgate.net

Future research will likely focus on uncovering new cycloaddition reactions, such as the [8+2] cycloaddition of indolizines with various dienophiles to form cycl[3.2.2]azines. mdpi.com Understanding the factors that control the regioselectivity of these reactions is crucial for their synthetic application. mdpi.com Additionally, investigating the reactivity of indolizine derivatives under photocatalytic conditions could open up new avenues for late-stage functionalization. researchgate.net

Advanced Computational Approaches for Indolizine Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods for the design and prediction of the properties of novel molecules. youtube.comrsc.org In the context of this compound and its derivatives, advanced computational approaches can provide deep insights into their electronic structure, reactivity, and potential biological activity. nih.gov

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to study the regioselectivity of nucleophilic additions to indolynes, which are reactive intermediates derived from indoles. nih.gov These calculations can help predict the most likely sites of reaction and guide the design of new synthetic strategies. nih.gov For instance, computational studies have shown that distortion energies can control the regioselectivity of nucleophilic additions to unsymmetrical arynes. nih.gov

Molecular docking simulations are another powerful computational tool used to predict the binding modes of small molecules to biological targets. nih.govnih.gov By docking indolizine derivatives into the active sites of enzymes or receptors, researchers can identify potential lead compounds for drug development. nih.gov These in silico studies can also help in understanding structure-activity relationships (SAR) and in designing more potent and selective inhibitors. nih.govnih.gov

Future directions in this area include the use of machine learning and artificial intelligence to develop predictive models for the properties of indolizine derivatives. youtube.com These models can be trained on large datasets of experimental data to predict properties such as biological activity, toxicity, and pharmacokinetic profiles. nih.gov The integration of computational and experimental approaches will be crucial for accelerating the discovery and development of new indolizine-based compounds with desired functionalities. youtube.com

Integration of Indolizine Scaffolds in Advanced Organic Materials Research

The unique photophysical properties of indolizine derivatives make them attractive candidates for applications in materials science. derpharmachemica.comacs.org The delocalized 10π-electron system of the indolizine core gives rise to strong fluorescence, making these compounds suitable for use as organic fluorescent molecules in bioimaging and as sensitizers in various spectroscopic studies. bohrium.comderpharmachemica.com

The integration of indolizine scaffolds into polycyclic aromatic compounds (PACs) is an emerging area of research with the potential to create novel materials for organic optoelectronics. researchgate.netchemrxiv.org By merging indole (B1671886) and indolizine moieties into a single polycyclic framework, researchers have designed and synthesized a new class of π-expanded indoloindolizines. researchgate.netchemrxiv.orgacs.org These materials exhibit tunable electronic structures, vivid colors, and fluorescence across the visible spectrum. chemrxiv.org

A key advantage of these indoloindolizine-based materials is their enhanced stability against photooxidation compared to conventional PACs like acenes. chemrxiv.org This stability, coupled with their tunable optoelectronic properties, makes them promising candidates for use in organic field-effect transistors (OFETs). researchgate.netchemrxiv.orgacs.org The ability to precisely modulate the HOMO-LUMO gap through targeted benzannulation allows for the fine-tuning of their electronic and optical properties. chemrxiv.org

Future research in this area will likely focus on the development of new synthetic methods to access a wider range of π-expanded indolizines with tailored properties. The exploration of their application in other organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is also a promising avenue. The functionalization of the indolizine core, for example at the 6-position of a bromo-substituted derivative, could provide a means to further tune the material's properties and facilitate its integration into device architectures.

Q & A

Q. What are the recommended methods for synthesizing 6-Bromoindolizine-2-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves bromination of indolizine-2-carboxylic acid derivatives. A common approach is electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 80°C). To optimize efficiency:

- Use catalytic Lewis acids (e.g., FeCl₃) to direct bromination to the 6-position.

- Monitor reaction progress via TLC or HPLC to minimize over-bromination.

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key Considerations: - Steric and electronic effects of the carboxylic acid group may influence regioselectivity. Reference analogous brominated heterocycles (e.g., 6-Bromopicolinic acid) for reaction optimization .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution pattern via H and C NMR (e.g., downfield shifts for bromine-adjacent protons).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peak).

- HPLC : Assess purity (>95% by area under the curve).

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹).

Example Data Table:

| Technique | Expected Outcome | Reference Compound Example |

|---|---|---|

| H NMR | δ 8.2 (s, H-3), δ 7.5 (d, H-5) | 6-Bromopicolinic acid |

| ESI-MS | m/z 256.0 ([M+H]⁺) | Indolizine derivatives |

Q. What are the key considerations when designing solubility and stability studies for this compound in various solvents?

Methodological Answer:

- Solubility Screening : Test in polar (DMSO, water), semi-polar (ethanol), and non-polar solvents (dichloromethane) at 25°C. Use UV-Vis spectroscopy to quantify solubility.

- Stability Analysis :

- Monitor degradation under varying pH (2–12) via HPLC.

- Assess thermal stability (TGA/DSC) and photostability (exposure to UV light).

- Critical Factors : Carboxylic acid deprotonation at high pH may enhance solubility but reduce stability.

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Parameters : Optimize geometry using B3LYP/6-31G(d) basis set. Calculate Fukui indices to identify electrophilic centers.

- Reactivity Insights :

- The bromine atom at position 6 is a strong leaving group, favoring SNAr reactions with amines or thiols.

- Carboxylic acid at position 2 may stabilize transition states via hydrogen bonding.

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Structural data (e.g., SMILES, InChIKey) from related compounds can guide initial models .

Q. What methodologies are effective in resolving contradictions between reported biological activities of derivatives of this compound?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay conditions).

- Dose-Response Reproducibility : Replicate experiments under standardized conditions (e.g., cell line, incubation time).

- Statistical Tools : Apply ANOVA or Bayesian analysis to assess significance of conflicting results.

- Case Study : If Study A reports cytotoxicity while Study B does not, evaluate differences in derivative functionalization or testing protocols (e.g., solubility in media) .

Q. What experimental approaches can elucidate the decarboxylation mechanism under thermal or catalytic conditions?

Methodological Answer:

- Isotopic Labeling : Use C-labeled carboxylic acid to track CO₂ release via mass spectrometry.

- Kinetic Profiling : Perform time-resolved FTIR to detect intermediates (e.g., anhydrides).

- Catalytic Screening : Test transition metals (e.g., Cu, Pd) for decarboxylation acceleration.

- Computational Support : Map potential energy surfaces to identify rate-limiting steps. Reference methodologies from indolizine derivatives for mechanistic parallels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.